molecular formula C8H16O8Pb B146063 Lead tetraacetate CAS No. 546-67-8

Lead tetraacetate

Cat. No.: B146063
CAS No.: 546-67-8
M. Wt: 447 g/mol
InChI Key: NVTAREBLATURGT-UHFFFAOYSA-N
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Description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)

Scientific Research Applications

  • Oxidative Decarboxylation in Organic Synthesis : Lead tetracetate is used for oxidative decarboxylation of acids, transforming carboxylic acids into various compounds based on experimental conditions. This reaction is critical in organic synthesis, especially for the decarboxylation of alpha-hydroxy and alpha-amino acids (Sheldon & Kochi, 2011).

  • Archaeological Metal Provenancing : In archaeology, lead isotope provenance studies, such as those conducted at the University of Oxford, have employed methodologies involving lead compounds for determining the origin of metals used in ancient artifacts (Stos‐gale & Gale, 2009).

  • Electrochemical Synthesis : A study focused on the electrochemical synthesis of lead tetraacetate demonstrates its efficiency. The process involves using metallic lead as the initial reagent, offering a simplified technology with improved economic indexes (Satayev et al., 2015).

  • Water Sample Analysis : Lead tetracetate is instrumental in analytical chemistry and environmental science for the detection of trace and ultratrace elements in water samples. Techniques like dispersive liquid-liquid microextraction coupled with electrothermal atomic absorption spectrometry utilize lead compounds for accurate measurements (Naseri et al., 2008).

  • Phytoextraction Research : Research on lead mobilization from polluted soil using EDTA ligand demonstrates lead's role in environmental studies. This research is vital for understanding lead's behavior in agricultural contexts and its potential remediation (Plopeanu et al., 2012).

  • Synthesis of Chemical Compounds : this compound is used for the one-pot synthesis of acridine derivatives from 1,2-diols, highlighting its role in the creation of new chemical entities, which is crucial in fields like drug discovery (Jagadishbabu & Shivashankar, 2015).

Mechanism of Action

Target of Action

Lead tetracetate (LTA), Pb(OAc)4, is a versatile oxidant in organic chemistry . Its primary targets are various reactive groupings in organic compounds, including nonactivated carbon atoms .

Mode of Action

LTA interacts with its targets through oxidation. Depending on the reaction conditions and nature of the substrate, it can be used for selective and partial oxidations . The versatility of LTA originates from its properties: it can act as a radical and/or ionic oxidant and participate in processes involving substitution, elimination, addition, or fragmentation reactions, depending on the functionality and experimental conditions .

Biochemical Pathways

The biochemical pathways affected by LTA are largely dependent on the structure and stereochemistry of the substrate . For instance, it is used in the 1,2-glycol-cleavage of carbohydrates . In this process, LTA facilitates the oxidative decarboxylation, leading to the formation of aldehydes .

Pharmacokinetics

It’s important to note that lta is highly toxic and should be handled with care .

Result of Action

The result of LTA’s action is the transformation of organic compounds through oxidation. This can lead to the formation of new compounds, such as aldehydes from the oxidative decarboxylation of carbohydrates . It’s also used for the functionalization of nonactivated carbon atoms .

Action Environment

The action of LTA is influenced by environmental factors such as reaction conditions and the nature of the substrate . For instance, the presence of moisture can affect its stability . It’s recommended to store LTA under 10°C in the dark .

Safety and Hazards

Lead tetracetate is toxic and can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or inhaled . Ingestion of a large amount can cause local irritation of the alimentary tract, pain, leg cramps, muscle weakness, paresthesias, depression, coma, and death may follow in 1 or 2 days .

Future Directions

Lead tetracetate continues to be a versatile oxidizing agent in organic chemistry . Its use in the cleavage of 1,2-diols, oxidative decarboxylation of carboxylic acids, and other reactions suggests that it will continue to be an important tool in future organic syntheses .

Properties

{ "Design of the Synthesis Pathway": "Lead tetracetate can be synthesized by reacting lead acetate with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Lead acetate", "Acetic anhydride", "Catalyst (such as sulfuric acid or perchloric acid)" ], "Reaction": [ "Mix lead acetate and acetic anhydride in a reaction flask.", "Add a small amount of catalyst to the reaction mixture.", "Heat the reaction mixture to a temperature of 60-70°C and stir for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with cold water and dry it in a vacuum oven.", "The resulting product is lead tetracetate." ] }

CAS No.

546-67-8

Molecular Formula

C8H16O8Pb

Molecular Weight

447 g/mol

InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);

InChI Key

NVTAREBLATURGT-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb]

Color/Form

Colorless monoclinic prisms from glacial acetic acid
Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

density

2.2 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.228 at 17 °C/4 °C

melting_point

347 °F (USCG, 1999)
175-180 °C

546-67-8

physical_description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999)
Colorless to pink solid from glacial acetic acid;  [Merck Index # 5423]

Pictograms

Irritant; Health Hazard; Environmental Hazard

shelf_life

Unstable in ai

solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.

Synonyms

Acetic Acid Lead(4+) Salt (4:1);  LTA;  Lead Acetate;  Lead Tetraacetate;  Lead(4+) Acetate;  Plumbic Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lead tetraacetate
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Lead tetraacetate
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